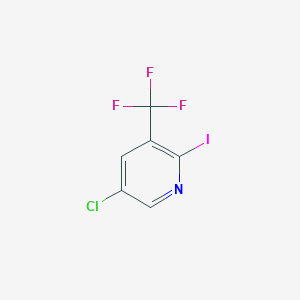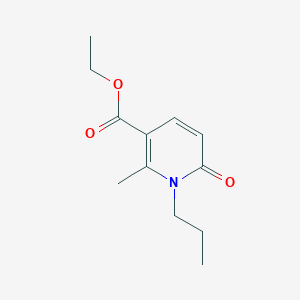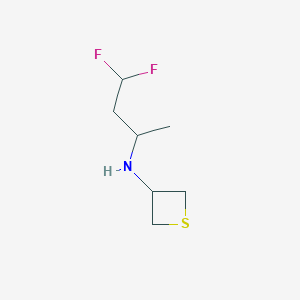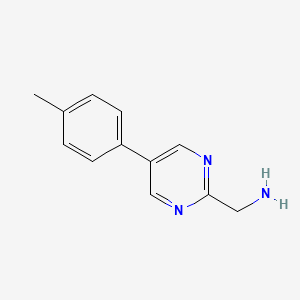![molecular formula C13H10F2O B13003510 (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol CAS No. 885963-44-0](/img/structure/B13003510.png)
(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of biphenyl derivatives using difluoromethylation reagents .
Industrial Production Methods
Industrial production of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms on the biphenyl structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on biological systems. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobiphenyl: Similar in structure but lacks the hydroxymethyl group.
4-Fluorobiphenyl: Contains only one fluorine atom on the biphenyl structure.
2,2’-Difluorobiphenyl: Fluorine atoms are positioned differently on the biphenyl structure.
Uniqueness
(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxymethyl group.
Propiedades
Número CAS |
885963-44-0 |
|---|---|
Fórmula molecular |
C13H10F2O |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
[3-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 |
Clave InChI |
YHNJLQVNVWXMEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
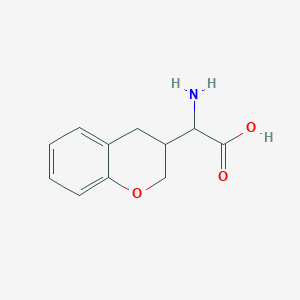
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
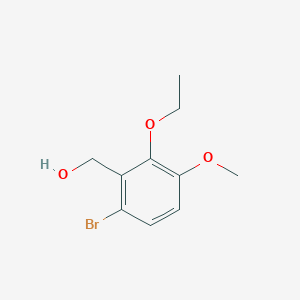
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)
